

An In-depth Technical Guide to 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethyl-6-nitroaniline

Cat. No.: B184222

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-6-nitroaniline is an aromatic organic compound with the chemical formula C₈H₁₀N₂O₂. It belongs to the class of substituted anilines, which are key structural motifs in a wide range of chemical entities, including pharmaceuticals, dyes, and materials. The presence of both amino and nitro functional groups, along with two methyl substituents on the benzene ring, imparts specific chemical properties and reactivity to the molecule. This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and characterization of **2,3-Dimethyl-6-nitroaniline**, tailored for professionals in research and development. While the initial discovery and a detailed historical timeline of **2,3-Dimethyl-6-nitroaniline** are not extensively documented in readily accessible literature, its synthesis and properties are understood within the broader context of nitroaniline chemistry.

Chemical and Physical Properties

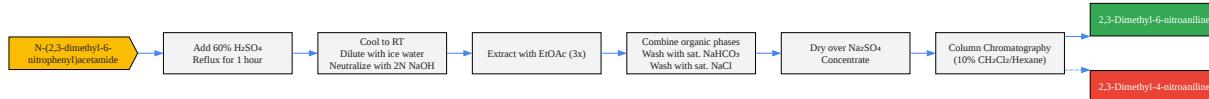
2,3-Dimethyl-6-nitroaniline is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

Property	Value
IUPAC Name	2,3-Dimethyl-6-nitroaniline
CAS Number	59146-96-2
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂
Molecular Weight	166.18 g/mol
Melting Point	117-120 °C
Appearance	Not specified in available literature
Solubility	Soluble in water, ethanol, and acetone. [1]

Synthesis of 2,3-Dimethyl-6-nitroaniline

The synthesis of **2,3-Dimethyl-6-nitroaniline** can be achieved through the hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide. This method involves the removal of the acetyl protecting group from the amine functionality under acidic conditions.

Experimental Protocol


Materials:

- N-(2,3-dimethyl-6-nitrophenyl)acetamide
- 60% Sulfuric Acid (H₂SO₄) solution
- Ice water
- 2N Sodium Hydroxide (NaOH) solution
- Ethyl acetate (EtOAc)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Saturated Sodium Chloride (NaCl) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Dichloromethane (CH_2Cl_2)
- Hexane

Procedure:

- To a solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (16.0 g), a 60% H_2SO_4 solution (150 mL) is added.
- The reaction mixture is heated to reflux and maintained at this temperature for 1 hour.
- After 1 hour, the mixture is cooled to room temperature.
- The solution is then diluted with ice water (100 mL) and neutralized with a 2N NaOH solution.
- The reaction mixture is extracted with EtOAc (3 x 50 mL).
- The organic phases are combined and washed sequentially with a saturated NaHCO_3 solution (2 x 50 mL) and a saturated NaCl solution (2 x 50 mL).
- The organic layer is dried over anhydrous Na_2SO_4 and then concentrated under reduced pressure.
- The resulting residue is purified by column chromatography using a mobile phase of 10% CH_2Cl_2 in hexane.
- This purification yields **2,3-dimethyl-6-nitroaniline** (5.5 g, 43% yield) and a byproduct, 2,3-dimethyl-4-nitroaniline (1.5 g, 12% yield).[\[1\]](#)

[Click to download full resolution via product page](#)

Synthesis workflow for **2,3-Dimethyl-6-nitroaniline**.

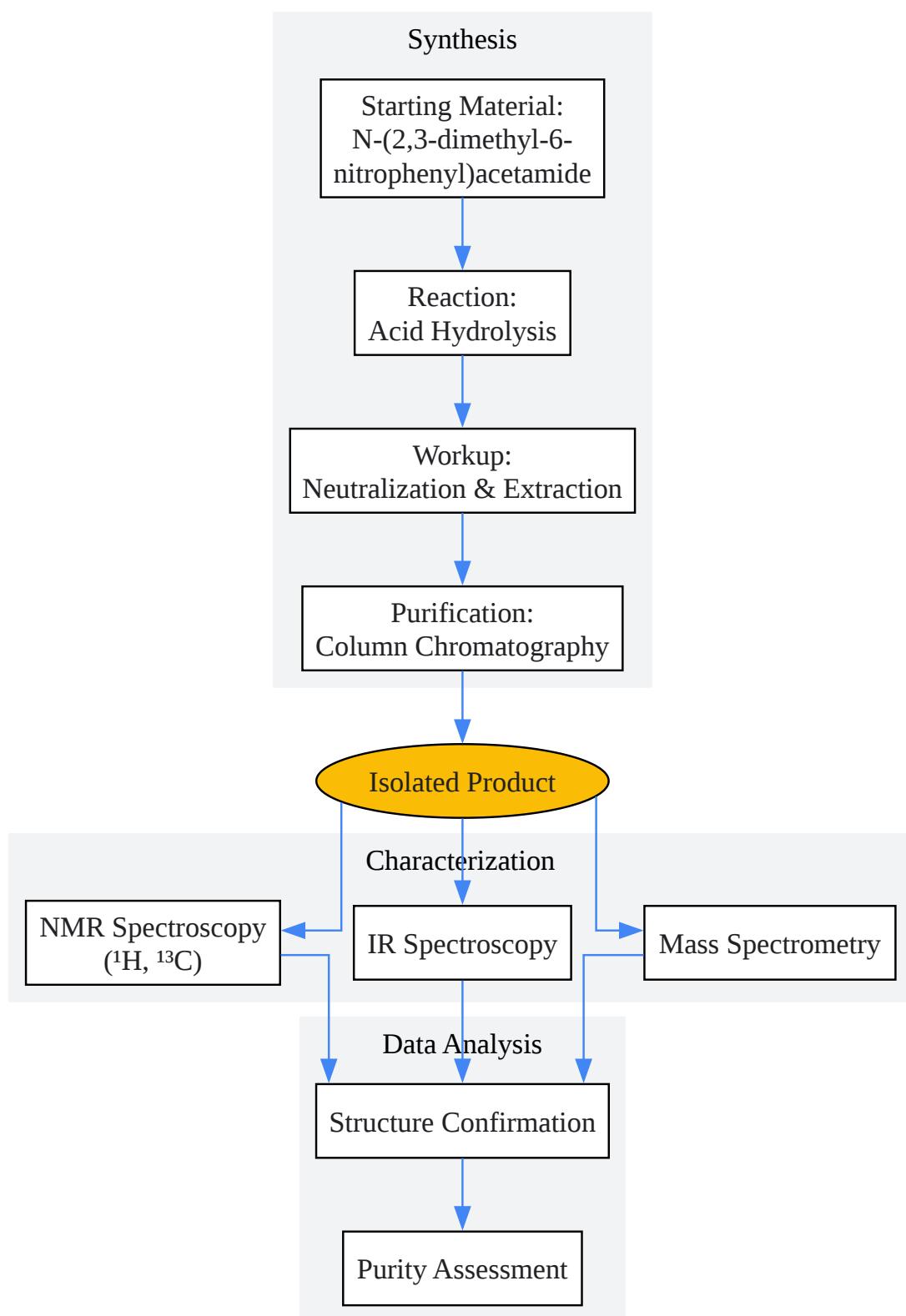
Spectroscopic Data

The characterization of **2,3-Dimethyl-6-nitroaniline** is crucial for confirming its identity and purity. While a complete set of spectroscopic data is not readily available in public databases, the following ¹H NMR data has been reported.

¹ H NMR (CDCl ₃)	Chemical Shift (δ) in ppm	Multiplicity	Integration	Assignment
Methyl Protons	2.05	singlet	3H	CH ₃
Methyl Protons	2.20	singlet	3H	CH ₃
Amine Protons	6.15	broad singlet	2H	NH ₂
Aromatic Proton	6.45 (d, J=8.7 Hz)	doublet	1H	Ar-H
Aromatic Proton	7.63 (d, J=9.0 Hz)	doublet	1H	Ar-H

Note: The specific positions of the aromatic protons were not assigned in the available data.

Further characterization using ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be necessary for a complete structural elucidation and is recommended for any


newly synthesized batch of this compound.

Applications in Research

2,3-Dimethyl-6-nitroaniline serves as a versatile reagent in various scientific research applications.^[1] Its structure makes it a subject of interest in the study of non-covalent interactions, such as C-H···π interactions and π-π stacking, which are fundamental in understanding molecular recognition and self-assembly processes in chemistry and biology.^[1]

Logical Relationships in Synthesis and Characterization

The synthesis and subsequent characterization of **2,3-Dimethyl-6-nitroaniline** follow a logical progression that is common in chemical research and development. This process can be visualized as a decision-making and workflow diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dimethyl-6-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184222#discovery-and-history-of-2-3-dimethyl-6-nitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com